(S)-Purvalanol B: A Technical Guide for Researchers
(S)-Purvalanol B: A Technical Guide for Researchers
(S)-Purvalanol B, also known as NG 95, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides an in-depth overview of its chemical properties, structure, mechanism of action, and key experimental protocols for its use in research and drug development.
Chemical and Structural Properties
(S)-Purvalanol B is a 2,6,9-trisubstituted purine derivative.[3] Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid[4] |
| Synonyms | NG 95, Purvalanol B |
| CAS Number | 212844-54-7 |
| Molecular Formula | C₂₀H₂₅ClN₆O₃ |
| Molecular Weight | 432.9 g/mol |
| SMILES | CC(C)--INVALID-LINK--NC1=NC(NC2=CC(Cl)=C(C=C2)C(O)=O)=C2N=CN(C(C)C)C2=N1 |
| InChI Key | ZKDXRFMOHZVXSG-HNNXBMFYSA-N |
Physicochemical Properties
| Property | Value |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bonds | 8 |
| Purity | ≥98% (HPLC) |
Solubility
| Solvent | Maximum Concentration |
| DMSO | 87 mg/mL (200.97 mM) |
| DMF | 50 mg/mL |
| Ethanol | 10 mg/mL |
| 1eq. NaOH | 43.29 mg/mL (100 mM) with gentle warming |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL |
Storage and Stability
| Condition | Duration |
| -20°C (Powder) | 3 years |
| -80°C (in solvent) | 1 year |
| -20°C (in solvent) | 1 month |
Mechanism of Action: CDK Inhibition
(S)-Purvalanol B is a reversible and ATP-competitive inhibitor of several cyclin-dependent kinases. It exerts its biological effects by blocking the activity of these kinases, which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a common feature in many cancers, making them a key target for therapeutic intervention.
Inhibitory Activity
The inhibitory concentrations (IC₅₀) of (S)-Purvalanol B against various CDK complexes are detailed below.
| Target Kinase | IC₅₀ (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK5-p35 | 6 |
| CDK2-cyclin E | 9 |
| CDK4-cyclin D1 | >10,000 |
(S)-Purvalanol B demonstrates high selectivity for CDKs, with IC₅₀ values greater than 10,000 nM for a range of other protein kinases.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of (S)-Purvalanol B.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of (S)-Purvalanol B on the activity of purified CDK complexes.
Materials:
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Purified active CDK/cyclin complexes (e.g., Cdk2/cyclin A)
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Kinase buffer
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Substrate (e.g., Histone H1)
-
ATP (radiolabeled or with a detection system)
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(S)-Purvalanol B stock solution
-
Microplate reader or scintillation counter
Protocol:
-
Prepare serial dilutions of (S)-Purvalanol B in kinase buffer.
-
In a microplate, add the CDK/cyclin complex, the substrate, and the diluted (S)-Purvalanol B or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Terminate the reaction.
-
Quantify the phosphorylation of the substrate using an appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of (S)-Purvalanol B and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay determines the effect of (S)-Purvalanol B on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT 116, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
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(S)-Purvalanol B stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (S)-Purvalanol B or a vehicle control for a specified duration (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in cells treated with (S)-Purvalanol B.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
(S)-Purvalanol B stock solution
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of (S)-Purvalanol B or a vehicle control for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
